1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a catalyst such as sulfur in N,N-dimethylformamide . The reaction conditions are mild and allow for the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and catalysts
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects .
Comparison with Similar Compounds
1H-Benzimidazole: A simpler structure with similar biological activities.
2-Phenylbenzimidazole: Known for its antitumor activity.
4,5-Dimethylimidazole: Shares the imidazole moiety and exhibits antimicrobial properties.
Uniqueness: 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- is unique due to the presence of both benzimidazole and imidazole rings, which confer a combination of biological activities and enhance its potential as a therapeutic agent .
Properties
CAS No. |
824394-57-2 |
---|---|
Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H16N4/c1-11-12(2)20-17(19-11)13-7-3-4-8-14(13)18-21-15-9-5-6-10-16(15)22-18/h3-10H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
DUVSGSHFGWUNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.